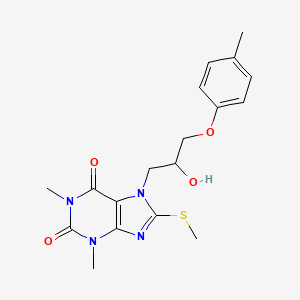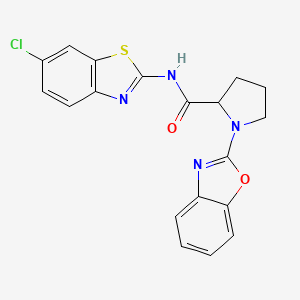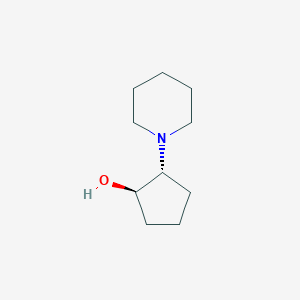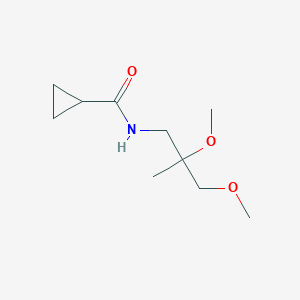![molecular formula C25H26ClN3O B2517602 1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol CAS No. 324773-76-4](/img/structure/B2517602.png)
1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol, commonly known as CPCP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of carbazole-based compounds, which have been widely studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound is part of a broader group of carbazole derivatives synthesized for biological evaluation. For instance, novel carbazole derivatives have been synthesized starting from carbazole, leading to compounds with potential antibacterial, antifungal, and anticancer activities. These derivatives were characterized by various spectroscopic methods, including UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis (Sharma, Kumar, & Pathak, 2014).
Biological Evaluation
- Some carbazole derivatives have shown significant antibacterial and antifungal activity. Specifically, compounds within this group were found to be active against Human Breast Cancer Cell Line MCF7, indicating their potential for anticancer applications (Sharma, Kumar, & Pathak, 2014).
- Another study focused on the structure-activity relationships at monoamine transporters and sigma receptors for rimcazole analogs, which share a structural similarity to the mentioned compound. These analogs demonstrated various biological activities, including potential modulation of cocaine's psychostimulant actions, highlighting the compound's relevance in neuropharmacological research (Husbands et al., 1999).
Potential Applications in Cancer Therapy
- Carbazole derivatives have been investigated for their ability to inhibit human topoisomerase II, a key enzyme involved in DNA replication and cell division. Specific analogs showed promising anti-proliferative activity toward breast cancer cells, suggesting their potential in developing new cancer therapies (Saturnino et al., 2018).
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c26-19-9-11-20(12-10-19)28-15-13-27(14-16-28)17-21(30)18-29-24-7-3-1-5-22(24)23-6-2-4-8-25(23)29/h1-12,21,30H,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWRMIQYDWMJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-chloro-2-methylphenyl)-N-(4-(4-chlorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2517520.png)
![4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B2517521.png)
![N-[2-({2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]-2-phenylacetamide](/img/structure/B2517523.png)
![6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2517524.png)
![N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517525.png)
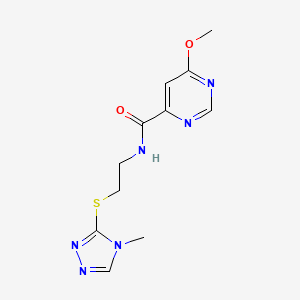


![Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B2517533.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)
